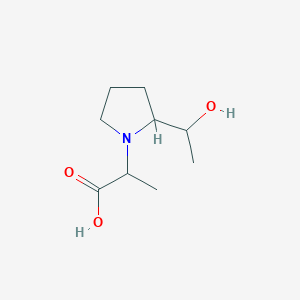

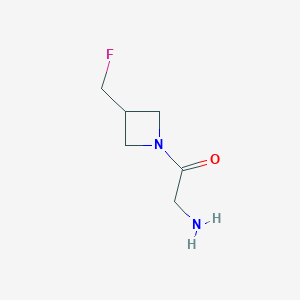

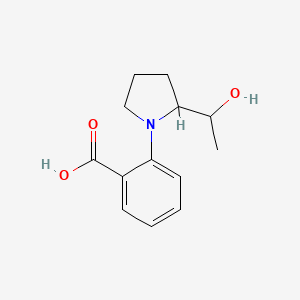

3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile

Descripción general

Descripción

3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile, also known as CBPN, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic secondary amide molecule with a molecular weight of 203.26 g/mol. CBPN has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Drug Metabolism and Cytochrome P450 Inhibitors

One significant area of research involving similar compounds is the study of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile could theoretically be involved in the inhibition or modulation of these enzymes, affecting the metabolism of other drugs and potentially leading to new ways to manage drug-drug interactions or enhance the bioavailability of certain medications (Khojasteh et al., 2011).

Microwave-Assisted Cycloaddition Reactions

The synthesis of heterocycles, such as 1,3-dipolar cycloaddition reactions facilitated by microwave irradiation, is another area of interest. This method offers an eco-friendly approach to constructing five-membered heterocycles, a class to which compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile belong. Such reactions are valued for their efficiency, reduced reaction times, and enhanced yields, providing a sustainable pathway for synthesizing complex organic molecules (Piñeiro & Melo, 2009).

Phenylpiperazine Derivatives in Medicinal Chemistry

Research on phenylpiperazine derivatives, a group to which 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile is structurally related, has shown their versatility in drug development, particularly for CNS disorders. The exploration of new therapeutic fields for these compounds suggests their potential beyond currently recognized applications, indicating a path for future research in expanding their utility across various medical domains (Maia et al., 2012).

Molecular Interaction Studies

Compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile can also be instrumental in studying molecular interactions, such as those between drugs and DNA. For example, Hoechst 33258 and its analogs, which have structural similarities to 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile, bind to the minor groove of DNA, providing insights into the molecular basis of sequence recognition and binding. This research aids in the design of new drugs and understanding their mechanisms of action at the molecular level (Issar & Kakkar, 2013).

Propiedades

IUPAC Name |

3-(4-cyclobutylpiperazin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-5-4-11(15)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-4,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPOLJKABUVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)

![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)

![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)